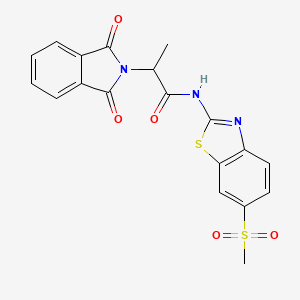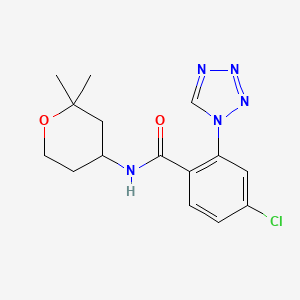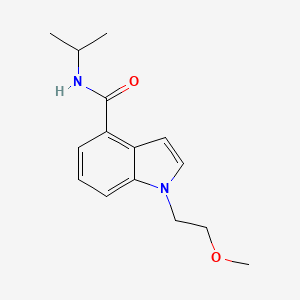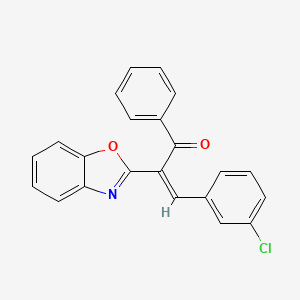
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a chloro and hydroxy group, and a morpholine ring attached to a phenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, involving glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like thionyl chloride, followed by hydroxylation using a base such as sodium hydroxide.
Morpholine Ring Formation: The morpholine ring is synthesized separately through the reaction of diethylene glycol with ammonia.
Coupling Reaction: Finally, the quinoline derivative and the morpholine derivative are coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The chloro and hydroxy groups can form hydrogen bonds or participate in electrostatic interactions with target molecules, influencing their function.
Comparison with Similar Compounds
(8-Chloro-4-hydroxyquinolin-3-yl)(2-phenylmorpholin-4-yl)methanone: can be compared with other quinoline and morpholine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Morpholine Derivatives: Compounds like fenpropimorph, used as fungicides.
The uniqueness of This compound lies in its combined structural features, offering a broader range of applications and interactions compared to its individual components.
Properties
Molecular Formula |
C20H17ClN2O3 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
8-chloro-3-(2-phenylmorpholine-4-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-8-4-7-14-18(16)22-11-15(19(14)24)20(25)23-9-10-26-17(12-23)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,22,24) |
InChI Key |
OWUUORYSIRBCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B12161252.png)


![N'-[(Z)-(3-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161263.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12161269.png)


![2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12161292.png)
![N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12161295.png)

![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-meth ylphenyl)-3-pyrrolin-2-one](/img/structure/B12161300.png)
![6-fluoro-2-methyl-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}quinazolin-4(3H)-one](/img/structure/B12161305.png)

